molecular formula C11H15Cl2N3 B1451249 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride CAS No. 1185299-68-6

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

Cat. No.: B1451249
CAS No.: 1185299-68-6
M. Wt: 260.16 g/mol
InChI Key: KHNRCMBPCPHFJG-UHFFFAOYSA-N
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Description

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is a chemical compound that features an imidazole ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride typically involves the reaction of 2-methylimidazole with benzyl chloride to form the intermediate 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl chloride. This intermediate is then reacted with aniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of nitro or halogen-substituted aniline derivatives.

Scientific Research Applications

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
  • **3-[(1-methyl-1H-imidazol-2-yl)methyl]aniline
  • **4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline

Uniqueness

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the imidazole ring and the aniline moiety allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRCMBPCPHFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
Reactant of Route 3
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
Reactant of Route 5
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
Reactant of Route 6
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

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